molecular formula C10H12O4 B134019 3,4,5-Trimethoxybenzaldehyde CAS No. 86-81-7

3,4,5-Trimethoxybenzaldehyde

Cat. No.: B134019
CAS No.: 86-81-7
M. Wt: 196.20 g/mol
InChI Key: OPHQOIGEOHXOGX-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxybenzaldehyde (TMB) (CAS: 86-81-7), also known as eudesmic aldehyde, is a methoxy-substituted aromatic aldehyde with the molecular formula C₁₀H₁₂O₄. It is a key intermediate in pharmaceutical synthesis, notably for trimethoprim, a dihydrofolate reductase inhibitor used in antibacterial therapies . Its structural features—three methoxy groups at the 3-, 4-, and 5-positions of the benzene ring—confer unique electronic and steric properties, making it valuable in organic synthesis and materials science .

Preparation Methods

Laboratory Scale:

Industrial Scale:

Scientific Research Applications

Pharmaceutical Applications

3,4,5-Trimethoxybenzaldehyde serves as a crucial intermediate in the synthesis of several pharmaceutical compounds:

  • Trimethoprim : TMB is utilized in the synthesis of trimethoprim, an antibiotic used to treat bacterial infections. Its structural similarity aids in the development of related compounds with enhanced efficacy .
  • Psychedelic Phenethylamines : TMB is also employed in synthesizing various psychedelic compounds, highlighting its versatility in medicinal chemistry .

Industrial Applications

Beyond pharmaceuticals, TMB has several industrial applications:

  • Plastic Additives : It is used in the production of plastic additives, contributing to the enhancement of polymer properties .
  • Lubricants : Recent studies have explored TMB derivatives in lubricant formulations, demonstrating improved oxidative stability and performance characteristics compared to conventional lubricants .

Case Study 1: Synthesis Efficiency

A study on the green synthesis method for TMB demonstrated significant improvements in yield and environmental safety. The new method achieved a yield of 98% while minimizing waste production and energy consumption compared to traditional synthesis routes .

Case Study 2: Pharmaceutical Efficacy

In a clinical setting, trimethoprim synthesized from TMB was shown to effectively reduce bacterial infections in children undergoing treatment for acute lymphoblastic leukemia (ALL). The prophylactic use of trimethoprim led to significantly fewer febrile episodes and bacteremia cases compared to control groups .

Comparison with Similar Compounds

Key Properties:

  • Melting Point : 44–46°C
  • Boiling Point : 183–185°C (at 15 mmHg)
  • Density : 1.209 g/cm³
  • Purity : ≥98% (reagent grade) .

TMB is synthesized via green chemistry approaches, such as oxidative bromination with bromine atom efficiency up to 86.4%, avoiding hazardous reagents like bromine gas . Industrially, it is produced via electrooxidation of methylarenes, a method favored for its scalability and minimal chemical waste .

Comparison with Structural Analogs

Anti-Candida Activity of Trimethoxybenzaldehyde Isomers

TMB and its isomers (2,3,4-, 2,4,5-, and 2,4,6-trimethoxybenzaldehyde) were evaluated for antifungal activity against Candida albicans:

Compound MIC (mg/mL) Biofilm Inhibition Sterol Biosynthesis Inhibition
3,4,5-Trimethoxybenzaldehyde 1.0 Moderate Yes (ergosterol pathway)
2,4,6-Trimethoxybenzaldehyde 0.25 High No
2,3,4-Trimethoxybenzaldehyde 0.5 Moderate No
  • Key Findings :
    • 2,4,6-Trimethoxybenzaldehyde exhibited the strongest anti-Candida activity (MIC = 0.25 mg/mL), likely due to its symmetric substitution pattern enhancing membrane penetration .
    • This compound uniquely inhibited ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity .
    • All isomers suppressed biofilm formation, but only TMB showed low hemolytic toxicity (≤5% erythrocyte lysis at 1 mg/mL) .

Biological Activity

3,4,5-Trimethoxybenzaldehyde (TMB) is an organic compound classified as a trisubstituted aromatic aldehyde. Its biological activities have garnered attention in recent years due to its potential therapeutic applications. This article synthesizes findings from various studies to highlight the biological activity of TMB, focusing on its antifungal, antiproliferative, and antimicrobial properties.

Chemical Structure and Properties

This compound has the molecular formula C10H12O4\text{C}_{10}\text{H}_{12}\text{O}_4 and is characterized by three methoxy groups attached to a benzaldehyde structure. This unique configuration contributes to its diverse biological activities.

Antifungal Activity

Recent studies have demonstrated that TMB exhibits significant antifungal properties. In a study where Schiff bases derived from TMB were synthesized, several compounds were tested against various fungal strains, including:

  • Alternaria tenuis
  • Ustilago tritici
  • Sphaeceloma maydis
  • Puccinia recondita
  • Alternaria triticina

The results indicated that some derivatives of TMB showed promising antifungal activity, particularly against Alternaria species and Puccinia recondita, suggesting potential applications in agricultural fungicides .

Antiproliferative Effects

TMB has also been investigated for its antiproliferative effects on cancer cells. A series of compounds derived from TMB were synthesized and tested for their ability to inhibit cell proliferation in breast cancer cell lines such as MCF-7 and MDA-MB-231. The findings revealed:

  • IC50 Values : Certain derivatives exhibited IC50 values ranging from 10 to 33 nM in MCF-7 cells, indicating potent antiproliferative activity comparable to established chemotherapeutics like combretastatin A-4 (CA-4).
  • Mechanism of Action : The compounds were shown to destabilize tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells. Flow cytometry analysis confirmed that treatment with specific derivatives resulted in G2/M phase arrest .

Antimicrobial Activity

In addition to antifungal properties, TMB has demonstrated antimicrobial activity against various bacterial strains. Research indicates that TMB can inhibit the growth of certain pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .

Summary of Biological Activities

The following table summarizes the biological activities of this compound and its derivatives based on various studies:

Activity Tested Organisms/Cells Results Reference
AntifungalAlternaria tenuis, Ustilago tritici, Sphaeceloma maydisPromising antifungal activity
AntiproliferativeMCF-7, MDA-MB-231 breast cancer cellsIC50 values 10–33 nM; tubulin destabilization
AntimicrobialVarious bacterial strainsInhibition of pathogenic bacteria growth

Case Studies

  • Antifungal Study : A study conducted synthesized Schiff bases from TMB and tested their antifungal efficacy against five fungal pathogens. The results indicated that certain derivatives had significant antifungal activity, particularly against Alternaria species .
  • Cancer Research : Another study focused on the antiproliferative effects of TMB derivatives on breast cancer cell lines. The compounds not only inhibited cell growth but also induced apoptosis through tubulin polymerization inhibition .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,4,5-trimethoxybenzaldehyde, and how can reaction conditions be optimized for academic-scale synthesis?

  • Methodological Answer : The compound is typically synthesized via oxidative bromination of gallic acid derivatives or through regioselective methoxylation of benzaldehyde precursors. For example, a green chemistry approach using bromide ions as bromine sources achieved 64.2% overall yield in a one-pot reaction, with optimization focusing on solvent selection (water or ethanol), temperature (60–80°C), and stoichiometric control of brominating agents . Key parameters include:

  • Catalyst : Acetic acid as a proton donor for bromine activation.
  • Reaction Time : 4–6 hours under reflux.
  • Workup : Solvent evaporation under reduced pressure and recrystallization for purity.
    Table 1: Comparison of Synthetic Methods
MethodYield (%)Key ConditionsReference
Oxidative Bromination64.2Water, KBr, 80°C
One-Pot Reduction58.0KBH₄, H₂O, RT

Q. How can researchers validate the structural purity of this compound using spectroscopic techniques?

  • Methodological Answer : Confirm identity and purity via:

  • ¹H/¹³C NMR : Peaks at δ 9.8 ppm (aldehyde proton) and δ 56–60 ppm (methoxy carbons) .
  • FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch).
  • HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase for purity >98% .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (LD₅₀ >2000 mg/kg in rats).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do steric and electronic effects of methoxy substituents influence the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : The electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution but hinder nucleophilic attack on the aldehyde due to steric hindrance. Computational modeling (DFT) can predict regioselectivity in reactions like aldol condensation or Schiff base formation. For example, the para-methoxy groups increase electron density at the ortho positions, favoring selective derivatization .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., anti-Candida efficacy vs. cytotoxicity) for this compound derivatives?

  • Methodological Answer :

  • Dose-Response Analysis : Use MIC (Minimum Inhibitory Concentration) assays to distinguish between therapeutic and toxic thresholds (e.g., IC₅₀ = 45 µg/mL for Candida ).
  • Structure-Activity Relationship (SAR) : Modify the aldehyde group to reduce cytotoxicity while retaining anti-biofilm properties.

Q. How can researchers design environmentally sustainable scale-up processes for this compound synthesis?

  • Methodological Answer :

  • Solvent Selection : Replace volatile organics with ionic liquids or water .
  • Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported bromine) to minimize waste.
  • Process Metrics : Calculate E-factor (kg waste/kg product) and atom economy to benchmark greenness .

Q. What role does this compound play in materials science, such as organic semiconductor fabrication?

  • Methodological Answer : The compound serves as a precursor for self-assembled monolayers (SAMs) in perovskite solar cells. Functionalize the aldehyde group with thiols or phosphonic acids to anchor molecules onto metal oxides (e.g., TiO₂), enhancing charge transport efficiency .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported melting points (72–74°C vs. 163–165°C) for this compound?

  • Methodological Answer : Verify purity via DSC (Differential Scanning Calorimetry) and cross-reference with NIST-certified standards. Contaminants like residual solvents (e.g., ethanol) may depress melting points .

Q. What analytical methods differentiate this compound from structural analogs like 3,5-dimethoxybenzaldehyde?

  • Methodological Answer :

  • GC-MS : Retention time and fragmentation patterns (m/z 196 for molecular ion).
  • X-ray Crystallography : Resolve methoxy group spatial arrangement .

Properties

IUPAC Name

3,4,5-trimethoxybenzaldehyde
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InChI

InChI=1S/C10H12O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-6H,1-3H3
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InChI Key

OPHQOIGEOHXOGX-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=O
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Molecular Formula

C10H12O4
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DSSTOX Substance ID

DTXSID4058948
Record name Benzaldehyde, 3,4,5-trimethoxy-
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Molecular Weight

196.20 g/mol
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Physical Description

Light yellow flakes; [Sigma-Aldrich MSDS]
Record name 3,4,5-Trimethoxybenzaldehyde
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Vapor Pressure

0.00113 [mmHg]
Record name 3,4,5-Trimethoxybenzaldehyde
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CAS No.

86-81-7
Record name 3,4,5-Trimethoxybenzaldehyde
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Synthesis routes and methods I

Procedure details

Using a similar method to Example 1, a mixture of 400 parts of 3,4,5-trimethoxybenzyl alcohol and 400 parts of acetone with 380 parts of air is passed per hour over the catalyst at 530° C. and 1.2 bar. The residence time is 0.04 second and the throughput is 0.57 tonne/m2.h. 302 parts of 3,4,5-trimethoxybenzaldehyde (in the form of a 44 percent strength by weight solution) are obtained per hour, corresponding to a yield of 76% of theory. The conversion is 95 percent and the space-time yield is 14 grams of 3,4,5-trimethoxybenzaldehyde per cm3 of catalyst volume per hour.
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Synthesis routes and methods II

Procedure details

25.0g syringealdehyde (0.137 mol), 26.6g of dimethyl sulfate (0.211 mol), and 27.7 g. of potassium carbonate (0.201 mol) were heated with stirring as in Example 1. When the temperature reached 45° C the mixture became fluid and carbon dioxide was given off. The temperature was slowly increased to 75° C and held at this value for 1 hour. Addition of water, acidification, and benzene extraction gave a quantitative yield of 3,4,5-trimethoxybenzaldehyde which contained no detectable syringealdehyde or other impurities as determined by g.l.c. analysis.
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Synthesis routes and methods III

Procedure details

U.S. Pat. No. 3,855,306 discloses methylation of 5-hydroxyvanillin (initially prepared from vanillin by bromination and subsequent hydrolysis) with dimethyl sulfate in the presence of an alkali carbonate in an organic medium such as acetone. 3,4,5,-Trimethoxybenzaldehyde in yields of about 94% are obtained in this method, but the reaction is slow and operating with organic solvents presents disadvantages of operation and cost.
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Synthesis routes and methods IV

Procedure details

Calculate the percent content of 3-(2-fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde in the 4-(2-fluorobenzyloxy)benzaldehyde examined or of the 3-(3-fluorobenzyl)-4-(3-fluorobenzyloxy)benzaldehyde in the 4-(3-fluorobenzyloxy)benzaldehyde examined by internal standard calculation. The value of the limit of quantitation (LOQ) for (3-(2-fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde and of 3-(3-fluorobenzyl)-4-(3-fluorobenzyloxy)benzaldehyde is 0.005% by weight. The value of the limit of detection (LOD) for both considered impurities is 0.0025% by weight.
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Synthesis routes and methods V

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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